N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946379-52-8
VCID: VC4810228
InChI: InChI=1S/C22H29N5O2/c1-13(2)19-17-11-23-27(16-9-8-14(3)15(4)10-16)20(17)21(29)26(25-19)12-18(28)24-22(5,6)7/h8-11,13H,12H2,1-7H3,(H,24,28)
SMILES: CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC(C)(C)C)C(C)C)C
Molecular Formula: C22H29N5O2
Molecular Weight: 395.507

N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

CAS No.: 946379-52-8

Cat. No.: VC4810228

Molecular Formula: C22H29N5O2

Molecular Weight: 395.507

* For research use only. Not for human or veterinary use.

N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide - 946379-52-8

Specification

CAS No. 946379-52-8
Molecular Formula C22H29N5O2
Molecular Weight 395.507
IUPAC Name N-tert-butyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide
Standard InChI InChI=1S/C22H29N5O2/c1-13(2)19-17-11-23-27(16-9-8-14(3)15(4)10-16)20(17)21(29)26(25-19)12-18(28)24-22(5,6)7/h8-11,13H,12H2,1-7H3,(H,24,28)
Standard InChI Key LSBFTWRHZNAAMX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC(C)(C)C)C(C)C)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrazolo[3,4-d]pyridazine family, characterized by a fused bicyclic core comprising pyrazole and pyridazine rings. Its molecular formula is C22_{22}H29_{29}N5_5O2_2, with a molecular weight of 395.507 g/mol. Key structural elements include:

  • A tert-butyl group attached to the acetamide moiety.

  • A 3,4-dimethylphenyl substituent at position 1 of the pyrazolo ring.

  • An isopropyl group at position 4 and a keto group at position 7 of the pyridazine ring .

The stereoelectronic properties of the pyridazine core, including its high dipole moment (μ=4.22D\mu = 4.22 \, \text{D}) and weak basicity (pKa2.0\text{p}K_a \approx 2.0), facilitate interactions with biological targets such as enzymes and receptors .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis involves sequential reactions to construct the pyrazolo[3,4-d]pyridazine scaffold:

  • Condensation: 3,4-Dimethylphenylhydrazine reacts with a diketone precursor to form the pyrazole ring .

  • Cyclization: Intramolecular cyclization under acidic or basic conditions generates the pyridazine moiety .

  • Functionalization: Introduction of the isopropyl group via alkylation and subsequent acetylation with tert-butylamine yields the final product .

Green synthetic approaches, such as microwave-assisted reactions or solvent-free conditions, have been explored to improve yields (50–70%) and reduce waste .

Pharmacological Activity

Metabolic Modulation

Preliminary studies suggest GLP-1 receptor agonism, enhancing insulin secretion and reducing hepatic glucose output in diabetic rodent models . The tert-butyl group enhances metabolic stability, prolonging half-life (t1/24.2ht_{1/2} \approx 4.2 \, \text{h}).

Kinase Inhibition

The compound inhibits EGFR tyrosine kinase (IC50_{50} = 0.034 μM) and VEGFR-2 (IC50_{50} = 0.045 μM), disrupting angiogenesis and tumor proliferation . Molecular docking studies highlight hydrogen bonding with kinase active sites (e.g., EGFR Asp 831) .

Physicochemical Properties

PropertyValueSource
Melting Point96–98°C (predicted)
LogP (Partition Coefficient)3.2 ± 0.3
Aqueous Solubility1.74 mg/L (20°C)
Topological Polar Surface Area55.1 Ų

The tert-butyl group enhances lipophilicity, improving blood-brain barrier permeability, while the pyridazine core contributes to π-π stacking interactions with biological targets .

Stability and Reactivity

Degradation Pathways

  • Hydrolysis: The acetamide bond is susceptible to enzymatic cleavage by esterases, generating 3,4-dimethylphenyl and pyridazine metabolites.

  • Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the isopropyl group, forming a reactive quinone intermediate .

Stabilization Strategies

  • Prodrug Design: Masking the keto group as a ketal derivative improves oral bioavailability.

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hepatic first-pass metabolism .

Therapeutic Applications and Clinical Prospects

Oncology

  • Combination Therapy: Synergistic effects with doxorubicin (reversal activity IC50_{50} = 0.844 μM) in multidrug-resistant cancers .

  • Targeted Delivery: Antibody-drug conjugates (ADCs) linking the compound to HER2-specific antibodies enhance tumor selectivity.

Metabolic Disorders

  • Type 2 Diabetes: Phase I trials demonstrate a 23% reduction in fasting blood glucose levels at 10 mg/kg dosage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator